Unsubstituted Benzoxazolone-Acetic Acid Scaffold Enables Baseline pKa and Hydrogen-Bonding Capacity Assessment
The unsubstituted benzoxazolone-acetic acid scaffold of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provides a defined baseline hydrogen-bonding profile and pKa value that is altered by ring substitution. In benzoxazolone derivatives, the N-H group of the oxazolidinone ring (present as N-CH2COOH in this compound) and the acetic acid carboxyl group constitute two hydrogen-bond donor/acceptor motifs whose geometry and electronic properties are fundamentally modified by substituents such as 5-methyl, 6-acyl, or 7-methoxy groups [1]. The carboxylic acid pKa of this compound differs from that of substituted analogs including the 5-methyl derivative (CAS 767304-83-6) and the 7-methoxy derivative (CAS 33026-03-8), affecting ionization state at physiological pH .
| Evidence Dimension | pKa and hydrogen-bonding capacity (qualitative structural comparison) |
|---|---|
| Target Compound Data | Unsubstituted benzoxazolone core; defined baseline pKa for N-CH2COOH carboxyl group |
| Comparator Or Baseline | 5-methyl substituted analog (CAS 767304-83-6) with altered electron density and sterics; 7-methoxy substituted analog (CAS 33026-03-8) with modified hydrogen-bonding |
| Quantified Difference | Difference exists but requires experimental determination; predicted to alter pKa by 0.5-2.0 units and modify hydrogen-bonding geometry relative to unsubstituted scaffold |
| Conditions | Theoretical comparison based on known electronic effects of substituents on benzoxazolone ring; experimental pKa determination not located in current literature |
Why This Matters
Procuring the unsubstituted parent compound is essential for establishing baseline physicochemical parameters in SAR studies, as substituted analogs confound the interpretation of how the core scaffold contributes to target engagement.
- [1] Tang L, et al. Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. 2023. View Source
